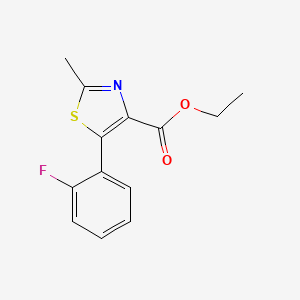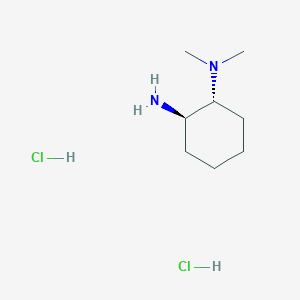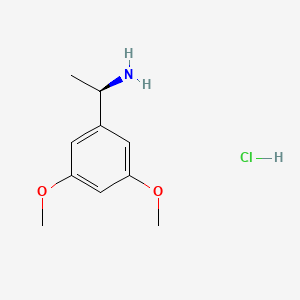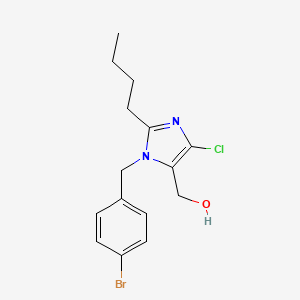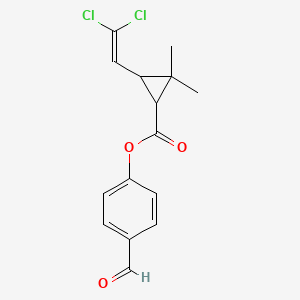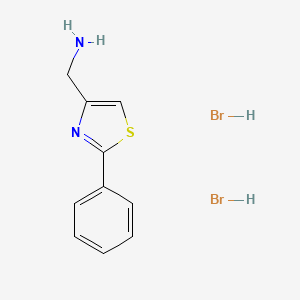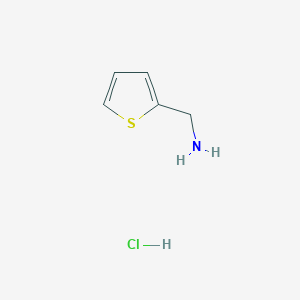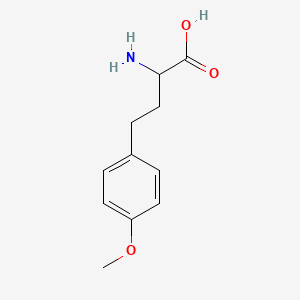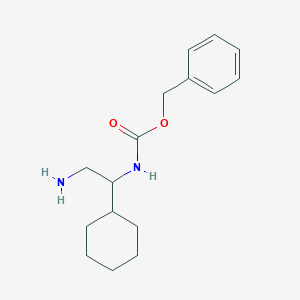
Phthaloyl-L-Leucine
説明
Phthaloyl-L-Leucine is an off-white solid powder . It has a molecular formula of C14H15NO4 and a molecular weight of 261.28 .
Synthesis Analysis
Phthaloyl-L-Leucine can be synthesized by a post-polymer modification approach . Styrene is polymerized using the reversible addition−fragmentation chain-transfer (RAFT) polymerization technique. Further post-polymer modification is applied by Friedel−Crafts acylation reaction with chiral N-phthaloyl-L-leucine acid chloride to obtain the protected PS-L-Leu .
Molecular Structure Analysis
Phthaloyl-L-Leucine has a molecular structure that allows it to participate in various chemical reactions . It has been used in the synthesis of new optically active poly(ester-imide) thermoplastic elastomers .
Chemical Reactions Analysis
Phthaloyl-L-Leucine participates in various chemical reactions. For instance, it has been used in the enantioselective separation of amino acid racemic mixtures by enantioselective adsorption followed by a simple filtration process .
Physical And Chemical Properties Analysis
Phthaloyl-L-Leucine is an off-white solid powder . It has a melting point of 115-125 °C . It has a molecular formula of C14H15NO4 and a molecular weight of 261.28 .
科学的研究の応用
Phthaloyl-L-Leucine has been evaluated for its biological activity in growth studies. It was found that phthaloyl-L-Leucine, among other leucine derivatives, was inactive in supporting the growth of rats (Rechcigl & Williams, 1961).
This compound has been involved in the synthesis of novel isocoumarin and dihydroisocoumarin derivatives. However, biological screening tests indicated that these compounds did not exhibit significant antifungal activity against Candida albicans and Aspergillus niger (Zamani, Faghihi, & Ebrahimi, 2005).
In a study of pH-responsive polymers, L-leucine was grafted onto poly(L-lysine iso-phthalamide) to investigate the effects on aqueous solution properties, cell membrane disruption, and cytotoxicity. The degree of grafting was shown to modulate the pH responsiveness and extent of hydrophobic association and membrane disruption of the polymers, which is crucial for potential drug delivery applications (Chen, Khormaee, Eccleston, & Slater, 2009).
Phthaloyl-L-Leucine has been used in the preparation of thermally stable and optically active aromatic polyamides. These polymers, containing N-phthaloyl-L-leucine units, were synthesized and found to be soluble in most polar aprotic solvents, making them potentially useful in various industrial applications (Mallakpour & Dinari, 2009).
The compound has also been involved in peptide synthesis research. A modified phthaloyl method was used for synthesizing various phthaloyl peptides, including phthaloyl-L-leucine, demonstrating its utility in peptide synthesis (Yamashita, Wakamatsu, & Sahashi, 1954).
Phthaloyl-L-Leucine was utilized in the synthesis of novel optically active poly(amide–imide)s. The study focused on the direct polycondensation reaction of various monomers with different aromatic diamines, highlighting its potential in creating new polymeric materials (Mallakpour, Hajipour, & Khoee, 2002).
作用機序
将来の方向性
While specific future directions for Phthaloyl-L-Leucine were not found in the search results, it’s clear that this compound and its derivatives have potential applications in various fields, including the synthesis of new optically active polymers and the enantioselective separation of amino acids .
特性
IUPAC Name |
(2R)-2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17/h3-6,8,11H,7H2,1-2H3,(H,18,19)/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOSZIHTPMEZAP-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phthaloyl-L-Leucine | |
CAS RN |
2419-38-7 | |
| Record name | (S)-1,3-dihydro-α-(2-methylpropyl)-1,3-dioxo-2H-isoindole-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



